molecular formula C11H18ClNO B7841741 4-(3-Methoxyphenyl)butan-1-amine hydrochloride

4-(3-Methoxyphenyl)butan-1-amine hydrochloride

Cat. No.: B7841741
M. Wt: 215.72 g/mol
InChI Key: FDSCPRPHKNDLJT-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C11H18ClNO It is a hydrochloride salt form of 4-(3-Methoxyphenyl)butan-1-amine, which is a derivative of phenethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Grignard Reaction: 3-Methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form 4-(3-Methoxyphenyl)butan-1-ol.

    Amination: The resulting alcohol is then converted to the corresponding amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-(3-Methoxyphenyl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)butan-1-amine hydrochloride
  • 4-(3-Methoxyphenyl)butan-2-amine hydrochloride
  • 4-(3-Methoxyphenyl)butan-1-ol

Uniqueness

4-(3-Methoxyphenyl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the position of the amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-13-11-7-4-6-10(9-11)5-2-3-8-12;/h4,6-7,9H,2-3,5,8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSCPRPHKNDLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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